![molecular formula C10H16Cl2N2O2 B1381903 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride CAS No. 63999-89-3](/img/structure/B1381903.png)
2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 3-APMPD involves the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations to yield the final product.Molecular Structure Analysis
3-APMPD is an organic compound with a molecular formula of C4H9NO2•2HCl. The InChI code for this compound is 1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7 (8)5-9 (12)10 (13)14;;/h1-4,9H,5-6,11-12H2, (H,13,14);2*1H .Physical And Chemical Properties Analysis
3-APMPD is a powder that is stored at room temperature . It has a molecular weight of 267.15 g/mol . The InChI code for this compound is 1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7 (8)5-9 (12)10 (13)14;;/h1-4,9H,5-6,11-12H2, (H,13,14);2*1H .Scientific Research Applications
1. Phenolic Acid Research and Biological Effects
Phenolic acids, including compounds structurally similar to 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride, have been extensively studied for their biological and pharmacological effects. Research indicates that Chlorogenic Acid (CGA), a phenolic acid, exhibits various therapeutic roles such as antioxidant activity, anti-inflammatory effects, neuroprotective properties, and the ability to modulate lipid and glucose metabolism. These properties suggest potential treatment avenues for conditions like cardiovascular disease, diabetes, and obesity, aligning with the interest in the biological activities of phenolic compounds like this compound (Naveed et al., 2018).
2. Heterocyclic Compounds Synthesis
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, compounds with a structural motif bearing resemblance to this compound, have been highlighted for their reactivity and potential as building blocks in synthesizing various heterocyclic compounds. These compounds' unique reactivity provides novel routes for generating diverse heterocyclic structures, which could be significant for the development of new therapeutic agents or materials (Gomaa & Ali, 2020).
3. Thiazolidinones Derivatives and Structural Analysis
The synthesis and structural analysis of thiazolidinones derivatives, which share a functional group similar to the amino group in this compound, have been a subject of research. Studies involving high-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation and structural properties of these compounds, potentially contributing to the understanding of similar compounds (Issac & Tierney, 1996).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-[3-(aminomethyl)phenyl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUZIJWSJILKRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63999-89-3 |
Source


|
| Record name | 2-amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
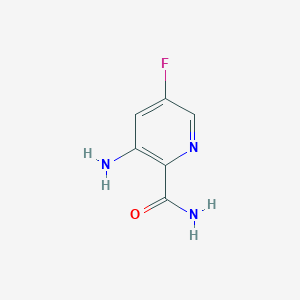
![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)

![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)
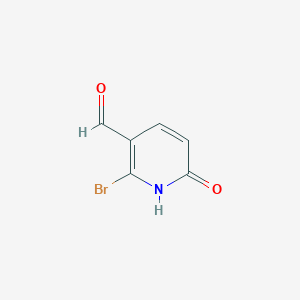
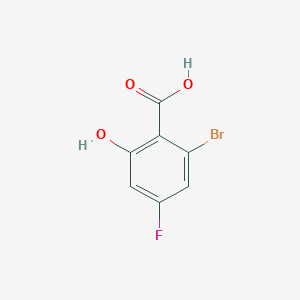
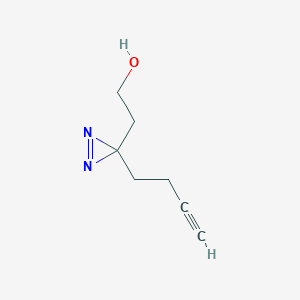

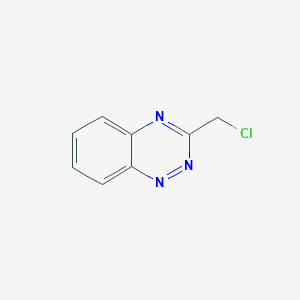
![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)
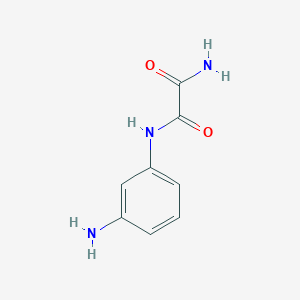
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
